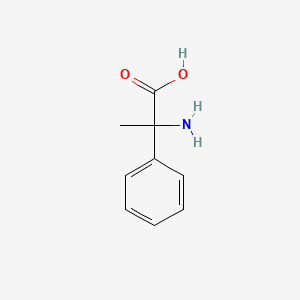

2-Amino-2-phenylpropanoic acid

Overview

Description

2-Amino-2-phenylpropanoic acid, also known as 2-phenylalanine, is a compound with the molecular weight of 165.19 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 165.19 and a melting point of 295-296°C .Scientific Research Applications

Caffeic Acid Derivatives and Applications

Phenylpropanoid structures, like 2-Amino-2-phenylpropanoic acid, serve as vital frameworks for drug discovery, showing promise in addressing diseases associated with oxidative stress. Derivatives of caffeic acid (CA), which shares the phenylpropanoid backbone, have been extensively explored for their broad spectrum of biological activities. These include potential therapeutic applications in human diseases and cosmetic industry applications due to their stabilizing properties. The development of new chemical entities based on CA showcases the significance of phenylpropanoid structures in advancing medicinal chemistry and therapy (Silva, Oliveira, & Borges, 2014).

TOAC in Peptide Studies

The spin label amino acid TOAC, a paramagnetic amino acid derivative, highlights the innovative use of amino acid modifications in research. TOAC's incorporation into peptides facilitates the analysis of peptide secondary structures and dynamics, providing insights into peptide-membrane interactions and peptide-protein/nucleic acid interactions. This adaptation opens new avenues for understanding complex biological phenomena and the development of novel therapeutic agents (Schreier et al., 2012).

Electrochemical Detection of Amino Acids

The development of sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for electrochemical detection showcases the cross-disciplinary applications of amino acids like this compound. These advancements are significant for the quality control of medicines and the study and monitoring of diseases associated with amino acids, demonstrating the critical role of amino acid-based sensors in medical and pharmaceutical research (Dinu & Apetrei, 2022).

Highly Branched Polymers for Biomedical Applications

The synthesis and application of highly branched polymers based on poly(amino acid)s for biomedical applications reveal the utility of amino acids in creating biocompatible and biodegradable materials. Such materials, including dendrimers and hyperbranched polymers, have potential uses in drug and gene delivery systems. This research area exemplifies the intersection of materials science and biochemistry, leveraging the inherent properties of amino acids for therapeutic applications (Thompson & Scholz, 2021).

Safety and Hazards

Mechanism of Action

Target of Action

2-Amino-2-phenylpropanoic acid, also known as 2-phenylalanine, is a type of alpha-amino acid . The primary targets of this compound are enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of amino acids and the synthesis of proteins.

Mode of Action

It is known that it interacts with its target enzymes to facilitate or inhibit specific biochemical reactions . For instance, it may act as a substrate for aminotransferase enzymes, participating in transamination reactions that are essential for amino acid metabolism .

Biochemical Pathways

This compound is involved in the biosynthesis of phenylpropanoids, a class of plant secondary metabolites synthesized from L-phenylalanine or L-tyrosine derived from the shikimate pathway . These compounds have a wide range of biological activities and are essential for plant growth and development .

Pharmacokinetics

Like other amino acids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound are largely dependent on its role in various biochemical reactions. As a component of the phenylpropanoid pathway, it contributes to the synthesis of a wide range of compounds, including flavonoids, coumarins, and lignins . These compounds play crucial roles in plant defense, pigmentation, and structural integrity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in plants, the production of phenylpropanoids, which involves this compound, can be influenced by various environmental stresses, such as pathogen attack, UV radiation, and nutrient deficiency

properties

IUPAC Name |

2-amino-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCSFFGLRQDZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902586 | |

| Record name | 2-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6945-32-0, 565-07-1 | |

| Record name | NSC16591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

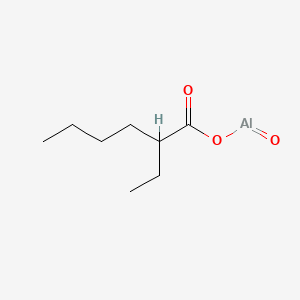

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

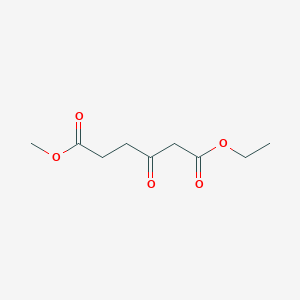

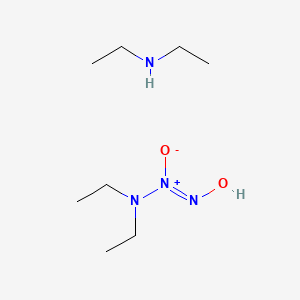

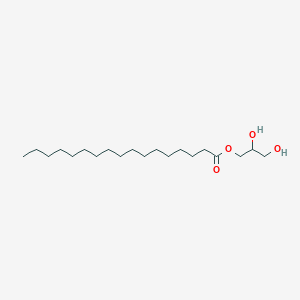

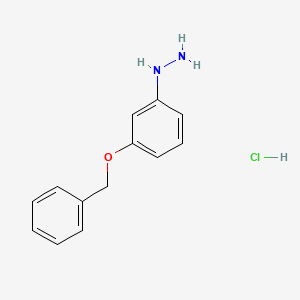

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.